molecular formula C19H16Cl2N4O3S B2497344 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-88-0

5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2497344
CAS RN: 887222-88-0
M. Wt: 451.32
InChI Key: FOWPXOUYSSWLAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex thiazolo[3,2-b][1,2,4]triazoles involves multi-step reactions, starting from basic aromatic compounds and utilizing various reagents and conditions to introduce the furan, morpholine, and dichlorophenyl groups. These processes often require careful optimization to yield the desired compound efficiently. For instance, related compounds have been synthesized through reactions involving thiomorpholinomethyl groups and furan-2-ylmethyl groups, indicating the type of synthetic routes that might be employed for this compound (Sun et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods (NMR, IR, MS) and single-crystal X-ray diffraction. These techniques allow for the determination of the arrangement of atoms within the molecule and the identification of any key functional groups or structural motifs present. For example, similar molecules have been analyzed to confirm their structure and understand the conformational preferences and supramolecular interactions that influence their crystal packing (Hong Sun et al., 2021).

Scientific Research Applications

Design, Synthesis, and Antimicrobial Activities of Azole Derivatives

Research conducted by Başoğlu et al. (2013) focused on synthesizing new derivatives of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole starting from furan-2-carbohydrazide. Notably, a 1,2,4-triazole compound was transformed into corresponding Mannich bases using secondary amines, including morpholine. The synthesized compounds were evaluated for antimicrobial properties, with some showing activity against tested microorganisms. This study illustrates the potential of azole derivatives, including compounds with structures similar to 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol, in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The synthesis involved converting a 1,2,4-triazole compound to Schiff base derivatives and then to Mannich base derivatives using morpholine. These compounds exhibited good to moderate activities against test microorganisms, highlighting the significance of 1,2,4-triazole derivatives in antimicrobial research and the potential of compounds structurally related to 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol in this domain (Bektaş et al., 2007).

Synthesis and Characterization of Isostructural Thiazoles

Research by Kariuki et al. (2021) involved synthesizing and structurally characterizing isostructural thiazoles with components similar to the compound . This work underscores the importance of structural analysis in understanding the properties and potential applications of novel compounds in scientific research (Kariuki et al., 2021).

Synthesis, Crystal Structure, and DFT Studies of Triazoloquinazolinone

Sun et al. (2021) synthesized a compound with a structure that includes elements of triazoloquinazolinone and analyzed its crystal structure and DFT studies. This research contributes to the understanding of the molecular and crystal structures of such compounds, providing insights into their potential scientific applications (Sun et al., 2021).

Microwave-Assisted Synthesis of Thiazolopyrimidinones

Ustalar and Yılmaz (2017) explored the microwave-assisted synthesis of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, demonstrating the efficiency of microwave synthesis in creating complex heterocyclic compounds. This study provides valuable methodology for the synthesis of compounds with intricate structures like 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (Ustalar & Yılmaz, 2017).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O3S/c20-11-3-4-12(13(21)10-11)15(24-5-8-27-9-6-24)16-18(26)25-19(29-16)22-17(23-25)14-2-1-7-28-14/h1-4,7,10,15,26H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWPXOUYSSWLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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